molecular formula C16H12ClFN2O3S2 B2999871 N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895470-07-2

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2999871
CAS No.: 895470-07-2
M. Wt: 398.85
InChI Key: FCGNJLWKIHSIDL-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and chlorine-containing reagents.

    Introduction of the Sulfonyl Group: The 4-fluorobenzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

    Amide Formation: The final step involves coupling the benzothiazole derivative with a propanamide moiety using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the benzothiazole ring, depending on the reagents used.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups at the chloro or fluoro positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-nitrobenzenesulfonyl)propanamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is unique due to the presence of the fluorobenzenesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S2/c17-12-2-1-3-13-15(12)20-16(24-13)19-14(21)8-9-25(22,23)11-6-4-10(18)5-7-11/h1-7H,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGNJLWKIHSIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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